molecular formula C17H16N2O3S B299819 2-{[5-(FURAN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2,4,6-TRIMETHYLPHENYL)ETHAN-1-ONE

2-{[5-(FURAN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2,4,6-TRIMETHYLPHENYL)ETHAN-1-ONE

Cat. No.: B299819
M. Wt: 328.4 g/mol
InChI Key: UZOIPHWBWYOTID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(FURAN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2,4,6-TRIMETHYLPHENYL)ETHAN-1-ONE is a complex organic compound featuring a unique combination of functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the furan, oxadiazole, and trimethylphenyl groups contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(FURAN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2,4,6-TRIMETHYLPHENYL)ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Synthesis of the Oxadiazole Ring: The 1,3,4-oxadiazole ring is often formed by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Thioether Formation: The oxadiazole ring is then linked to the furan ring via a thioether bond, typically using thiol reagents and appropriate coupling agents.

    Attachment of the Trimethylphenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The oxadiazole ring can be reduced to form amines or other reduced products.

    Substitution: The trimethylphenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (acidic, basic, or neutral).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 2-{[5-(FURAN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2,4,6-TRIMETHYLPHENYL)ETHAN-1-ONE is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with various biological targets suggests it could be developed into pharmaceuticals for treating diseases.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[5-(FURAN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2,4,6-TRIMETHYLPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Shares the furan ring but lacks the oxadiazole and trimethylphenyl groups.

    1,3,4-Oxadiazole derivatives: Compounds with the oxadiazole ring but different substituents.

    Trimethylphenyl derivatives: Compounds with the trimethylphenyl group but different functional groups attached.

Uniqueness

2-{[5-(FURAN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2,4,6-TRIMETHYLPHENYL)ETHAN-1-ONE is unique due to its combination of the furan, oxadiazole, and trimethylphenyl groups. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone

InChI

InChI=1S/C17H16N2O3S/c1-10-7-11(2)15(12(3)8-10)13(20)9-23-17-19-18-16(22-17)14-5-4-6-21-14/h4-8H,9H2,1-3H3

InChI Key

UZOIPHWBWYOTID-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C(=O)CSC2=NN=C(O2)C3=CC=CO3)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CSC2=NN=C(O2)C3=CC=CO3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.